(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 651727-59-2
VCID: VC16796312
InChI: InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3
SMILES:
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone

CAS No.: 651727-59-2

Cat. No.: VC16796312

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone - 651727-59-2

Specification

CAS No. 651727-59-2
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name (5-chloro-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone
Standard InChI InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3
Standard InChI Key FGKUZNCHTBWAPL-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Cl)O

Introduction

Synthesis

The synthesis of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone typically involves:

  • Preparation of the Pyrazole Core: The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and β-diketones.

  • Functionalization of Phenol: The 5-chloro-2-hydroxyphenyl group is introduced via selective halogenation and hydroxylation reactions.

  • Coupling Reaction: The final compound is formed by coupling the pyrazole derivative with the chlorinated phenol under controlled conditions using reagents such as acyl chlorides or coupling catalysts.

Spectroscopic Characterization

The structural identity of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is confirmed using various spectroscopic techniques:

TechniqueKey Observations
IR SpectroscopyPresence of carbonyl group (C=O) at ~1650 cm⁻¹ and hydroxyl group (O-H) at ~3400 cm⁻¹
NMR SpectroscopySignals for aromatic protons, pyrazole protons, and ethyl group in distinct regions
Mass SpectrometryMolecular ion peak corresponding to 250.68 g/mol

Potential Pharmaceutical Applications

The pyrazole scaffold is widely studied for its pharmacological properties, including:

  • Anti-inflammatory effects

  • Antioxidant activity

  • Potential use as allosteric modulators for G protein-coupled receptors (GPCRs), which are key targets in central nervous system disorders .

Industrial Applications

This compound may also serve as an intermediate in the synthesis of advanced materials or agrochemicals.

Research Findings

Recent studies have highlighted the versatility of substituted phenolic pyrazoles in medicinal chemistry:

  • Structure–Activity Relationship (SAR): Modifications on the phenolic ring or pyrazole core can significantly enhance biological activity.

  • Synthetic Optimization: Improved yields have been achieved through microwave-assisted synthesis and catalytic methods.

  • Toxicity Studies: Preliminary data suggest low toxicity profiles for related compounds, making them promising candidates for drug development .

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